molecular formula C12H19N3O4 B558305 Boc-his(3-ME)-OH CAS No. 61070-22-2

Boc-his(3-ME)-OH

Cat. No.: B558305
CAS No.: 61070-22-2
M. Wt: 269,3 g/mole
InChI Key: UCKFPCXOYMKRSO-VIFPVBQESA-N
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Description

Boc-histidine(3-methyl)-OH, also known as N-tert-butoxycarbonyl-3-methyl-L-histidine, is a derivative of histidine, an essential amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-histidine(3-methyl)-OH typically involves the protection of the amino group of histidine with a Boc group. The process begins with the methylation of the histidine at the 3-position, followed by the introduction of the Boc group. The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of Boc-histidine(3-methyl)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques. The use of automated systems allows for precise control over reaction conditions and minimizes human error, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Boc-histidine(3-methyl)-OH undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions, particularly at the nitrogen atoms, using electrophilic reagents.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Substitution: Electrophilic reagents in various organic solvents.

Major Products Formed

    Deprotection: Histidine(3-methyl)-OH.

    Coupling: Peptides containing Boc-histidine(3-methyl)-OH.

    Substitution: Substituted histidine derivatives.

Scientific Research Applications

Boc-histidine(3-methyl)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).

    Biology: Employed in the study of enzyme mechanisms and protein interactions, particularly those involving histidine residues.

    Medicine: Investigated for its potential therapeutic applications, including as a component in peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-histidine(3-methyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures. The imidazole ring of histidine can also engage in various interactions, including metal binding and catalysis, contributing to the functionality of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

    Boc-histidine-OH: Similar in structure but lacks the methyl group at the 3-position.

    Fmoc-histidine(3-methyl)-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc.

    Boc-histidine(1-methyl)-OH: Methylation occurs at the 1-position instead of the 3-position.

Uniqueness

Boc-histidine(3-methyl)-OH is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions. This modification can affect the compound’s behavior in peptide synthesis and its interactions in biological systems, making it a valuable tool in various research applications.

Properties

IUPAC Name

(2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFLUIZBZNCTI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427020
Record name BOC-HIS(3-ME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61070-22-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61070-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BOC-HIS(3-ME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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